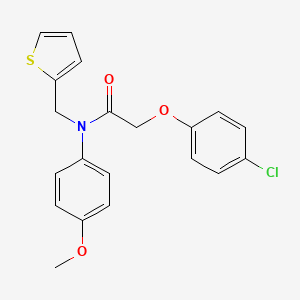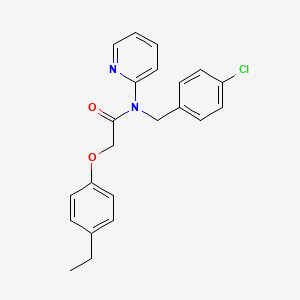![molecular formula C22H24N2O3S B11353366 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide](/img/structure/B11353366.png)
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of both thiazole and benzamide moieties in its structure suggests that it may exhibit unique biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide can be achieved through a multi-step process involving the following key steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. This reaction typically occurs under reflux conditions and yields 2-(4-methoxyphenyl)-1,3-thiazole.
Alkylation: The thiazole derivative is then subjected to alkylation with 2-bromoethylamine to introduce the ethylamine side chain. This reaction is usually carried out in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated thiazole derivative with 4-propoxybenzoyl chloride to form the desired benzamide compound. This reaction is typically performed in an organic solvent such as dichloromethane, using a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine derivative.
Substitution: The propoxy group on the benzamide ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of amine derivative.
Substitution: Formation of various alkyl or aryl-substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its thiazole and benzamide moieties suggest potential activity against various diseases, including cancer and infectious diseases.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with improved efficacy and reduced side effects.
Material Science: The unique chemical structure of this compound may make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It can be used as a tool compound to study the biological effects of thiazole and benzamide derivatives on cellular processes and molecular targets.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide is likely to involve interactions with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors involved in key biological processes, while the benzamide moiety may enhance binding affinity and specificity. Potential molecular targets include kinases, proteases, and ion channels, which play critical roles in cell signaling, metabolism, and homeostasis.
Comparison with Similar Compounds
Similar Compounds
N-{2-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide: This compound differs by having a hydroxyl group instead of a methoxy group on the phenyl ring.
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-ethoxybenzamide: This compound has an ethoxy group instead of a propoxy group on the benzamide ring.
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide: This compound has a methoxy group instead of a propoxy group on the benzamide ring.
Uniqueness
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide is unique due to the specific combination of its functional groups, which may confer distinct biological and chemical properties. The presence of both methoxy and propoxy groups may enhance its solubility, stability, and bioavailability compared to similar compounds. Additionally, the specific arrangement of these groups may result in unique interactions with molecular targets, leading to potential therapeutic applications.
Properties
Molecular Formula |
C22H24N2O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C22H24N2O3S/c1-3-14-27-20-10-4-16(5-11-20)21(25)23-13-12-18-15-28-22(24-18)17-6-8-19(26-2)9-7-17/h4-11,15H,3,12-14H2,1-2H3,(H,23,25) |
InChI Key |
BOVKKOOJPFKYPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11353295.png)


![5-chloro-2-[1-(4-fluorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B11353319.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B11353323.png)
![5-(4-chlorophenyl)-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11353325.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11353326.png)


![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B11353336.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11353340.png)
![2-[1-(2,5-dimethylphenoxy)ethyl]-5-methyl-1H-benzimidazole](/img/structure/B11353342.png)
![N-(2,4-dimethylphenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11353346.png)
![2-(4-chlorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11353347.png)
